1-(3-methylthiopropanoyl)-L-proline
Description
Overview of L-Proline and its Unique Structural Characteristics
L-proline is a proteinogenic amino acid, unique among the 20 standard amino acids due to its secondary amine structure. wikipedia.orgnih.gov Its side chain is a cyclic pyrrolidine (B122466) ring that connects the α-carbon back to the nitrogen atom of the amino group. wikipedia.org This rigid, cyclic structure confers exceptional conformational rigidity compared to other amino acids, significantly influencing the secondary structure of proteins. wikipedia.orgguidechem.com
The distinctive structure of L-proline affects the geometry of the peptide bond. While most peptide bonds predominantly adopt a trans conformation, the X-Pro peptide bond (where X is any amino acid) can exist in both cis and trans isomers with a much lower energy difference between them. wikipedia.org This ability to readily switch between conformations allows proline to act as a structural disruptor within regular secondary structures like alpha-helices and beta-sheets, often being found at the beginning of helices or in turns. wikipedia.orgguidechem.com
The Role of N-Substitution in Modifying L-Proline Functionality
The substitution at the nitrogen atom of the proline ring, known as N-substitution, is a key strategy for modifying its chemical and biological properties. This modification directly influences the steric and electronic environment of the proline molecule, which in turn can alter its conformational preferences and reactivity. nih.gov
N-acylation, a specific type of N-substitution, involves the attachment of an acyl group to the proline nitrogen. This transformation is significant for several reasons:
Introducing New Functional Groups: The acyl chain can carry additional functional groups, expanding the chemical space and potential interactions of the proline derivative.
Modulating Biological Activity: N-acylation can lead to the development of compounds with novel biological activities, as seen in various N-acyl amino acids that exhibit roles as signaling molecules or therapeutic agents. nih.gov
Contextualization of 1-(3-Methylthiopropanoyl)-L-proline within N-Acyl L-Proline Chemistry
This compound is an N-acyl proline derivative where the nitrogen of the L-proline ring is acylated with a 3-methylthiopropanoyl group. This specific substitution introduces a thioether functionality, which can influence the molecule's properties, including its potential for metal coordination and its redox behavior.
The synthesis of related N-acyl proline derivatives has been documented in various chemical literature. For instance, the synthesis of 1-(3-methylthio-2-methylpropanoyl)-L-proline amide has been described, highlighting a procedural pathway for creating similar structures. prepchem.com Additionally, processes for preparing 1-[3-acetylthio-2(S)-methylpropanoyl]-L-proline have been patented, indicating the industrial and research interest in this class of compounds. google.com The synthesis of 1-[3-[[(methylamino)thiocarbonyl]thio]propanoyl]-L-proline further illustrates the versatility of modifying the acyl group attached to proline. prepchem.com
Research Aims and Scope for Investigating this compound
The investigation into this compound and its analogs is driven by the broader interest in developing novel molecules with specific chemical and biological functions. Research in this area often focuses on:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its derivatives in high purity, followed by thorough characterization using techniques like NMR spectroscopy and mass spectrometry.
Exploring Chemical Reactivity: Investigating the chemical properties imparted by the 3-methylthiopropanoyl group, such as its potential as a ligand or its participation in redox reactions.
Screening for Biological Activity: Assessing the compound for potential biological activities, drawing inspiration from the known roles of other N-acyl amino acids in physiological processes. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(2S)-1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-14-6-4-8(11)10-5-2-3-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
GJIKWFPYPZTKAW-ZETCQYMHSA-N |
Isomeric SMILES |
CSCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CSCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methylthiopropanoyl L Proline
Strategies for N-Acylation of L-Proline
The formation of the amide linkage in 1-(3-methylthiopropanoyl)-L-proline is a critical step that can be achieved through several established methods in peptide synthesis. The choice of method often depends on factors such as the desired yield, purity, and the scale of the reaction.
Direct acylation of L-proline typically involves the use of an activated form of 3-(methylthio)propanoic acid, most commonly the acyl chloride. This approach often utilizes Schotten-Baumann reaction conditions, where the acylation is performed in a biphasic system with an aqueous base to neutralize the hydrogen chloride byproduct. The reaction involves the nucleophilic attack of the deprotonated secondary amine of L-proline on the electrophilic carbonyl carbon of 3-(methylthio)propanoyl chloride.
The Schotten-Baumann reaction is a widely used method for the acylation of amines due to its operational simplicity and generally good yields wikipedia.orgjk-sci.com. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize side reactions atamankimya.com. The pH of the aqueous phase is a critical parameter and is usually maintained in the alkaline range to ensure that the amine is in its nucleophilic free base form atamankimya.com.
A general representation of the direct acylation of L-proline is as follows:
Reactants: L-proline, 3-(methylthio)propanoyl chloride
Solvent: Typically a two-phase system (e.g., water and an organic solvent like dichloromethane or diethyl ether) wikipedia.org
Base: An inorganic base such as sodium hydroxide or potassium hydroxide to neutralize the generated HCl jk-sci.comatamankimya.com
Temperature: Usually maintained between 0 and 5 °C atamankimya.com
An alternative to direct acylation with an acyl chloride is the use of coupling reagents to facilitate the amide bond formation between 3-(methylthio)propanoic acid and L-proline. In some instances, the carboxylic acid group of L-proline may be protected, for example, as a tert-butyl ester, to prevent unwanted side reactions such as the formation of symmetrical anhydrides of the acylating agent.
Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid of the acylating agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of L-proline (or its ester).
A patent for a similar compound describes a process where the tert-butyl ester of L-proline is acylated with a protected 3-mercaptopropionic acid derivative in the presence of N,N'-dicyclohexylcarbodiimide atamankimya.com. While this example uses a protected thiol, the principle of the DCC-mediated coupling is directly applicable. The use of a protected L-proline ester can improve solubility in organic solvents and prevent the free carboxyl group from interfering with the reaction. Following the coupling reaction, a deprotection step is necessary to yield the final product.
| Coupling Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Anhydrous organic solvent (e.g., THF, DMF), often at reduced temperatures (-15 to 0 °C) | High reactivity, good yields | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification |
Precursor Synthesis and Functional Group Transformations Relevant to the 3-Methylthiopropanoyl Moiety
The 3-methylthiopropanoyl portion of the target molecule is derived from precursors that contain a thiol group, which is subsequently methylated.
The primary precursor for the 3-methylthiopropanoyl moiety is 3-mercaptopropionic acid. A common and efficient method for the synthesis of 3-mercaptopropionic acid is the addition of hydrogen sulfide (B99878) (H₂S) to acrylic acid atamankimya.comgoogle.comwikipedia.org. This reaction is a nucleophilic addition to the carbon-carbon double bond of the α,β-unsaturated carboxylic acid. The reaction can be catalyzed by basic catalysts.
Another approach involves the reaction of acrylonitrile with sodium hydrosulfide or sodium sulfide, followed by hydrolysis of the resulting nitrile to the carboxylic acid google.com. Patents also describe methods starting from 3-chloropropionic acid and sodium thiosulfate, although this route can be more complex google.com.
Once 3-mercaptopropionic acid is obtained, the thiol group is methylated to give 3-(methylthio)propanoic acid. This S-methylation is a nucleophilic substitution reaction where the sulfur atom of the thiol acts as the nucleophile. Common methylating agents include dimethyl sulfate and methyl iodide wikipedia.orgtandfonline.comreddit.com.
Dimethyl sulfate is a potent and cost-effective methylating agent frequently used in industrial processes wikipedia.orgnih.gov. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate anion tandfonline.com. Microwave irradiation has been shown to accelerate this reaction in a solventless system using dimethyl sulfate supported on basic alumina tandfonline.comresearchgate.net.
Methyl iodide is another effective reagent for the methylation of thiols reddit.com. The reaction is often performed in a polar aprotic solvent like acetone or DMF in the presence of a weak base such as potassium carbonate reddit.com. The hydroxyl group of the carboxylic acid is significantly less nucleophilic than the thiol group, allowing for selective S-methylation stackexchange.com.
| Methylating Agent | Typical Base | Solvent | Key Features |
| Dimethyl Sulfate | Potassium Hydroxide | Can be solventless with microwave irradiation or in a suitable organic solvent | Highly reactive and cost-effective |
| Methyl Iodide | Potassium Carbonate | Acetone, DMF | Effective, but methyl iodide is volatile and requires careful handling |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the N-acylation step include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
For direct acylation using Schotten-Baumann conditions, maintaining a low temperature (0-5 °C) is critical to control the exothermic reaction and prevent the hydrolysis of the acyl chloride atamankimya.com. The pH of the reaction mixture should be carefully controlled within the range of 7.5-8.5 to ensure the proline is in its deprotonated, nucleophilic form without promoting excessive hydrolysis of the acylating agent atamankimya.com. The slow, controlled addition of the acyl chloride is also important for maintaining the desired temperature and pH. The use of a phosphate buffer can help in maintaining a stable pH throughout the reaction atamankimya.com.
In the case of coupling reactions mediated by reagents like DCC, the primary focus for optimization is on ensuring anhydrous conditions to prevent the hydrolysis of the activated intermediate. The choice of solvent is also important; solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used google.com. Running the reaction at a reduced temperature, for instance, -15 °C, can help to minimize side reactions google.com. The order of addition of reagents can also influence the outcome; typically, the carboxylic acid is activated with the coupling reagent before the addition of the amine component.
The table below summarizes key parameters for optimization in the N-acylation of L-proline.
| Parameter | Schotten-Baumann (Direct Acylation) | DCC Coupling | Rationale for Optimization |
| Temperature | 0-5 °C | -15 to 0 °C | To control exothermicity, minimize side reactions, and prevent hydrolysis of reactive intermediates. |
| pH/Base | pH 7.5-8.5 with an inorganic base (e.g., KOH) | Anhydrous conditions with an organic base if a salt of the amine is used | To ensure the amine is in its nucleophilic free form and to neutralize acidic byproducts. |
| Solvent | Biphasic (water/organic) | Anhydrous polar aprotic (e.g., THF, DMF) | To dissolve reactants and facilitate the desired reaction pathway while minimizing competing reactions. |
| Addition Rate | Slow, controlled addition of acyl chloride | N/A | To maintain temperature and pH control. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
Diastereoselective and Enantioselective Considerations in the Synthesis of N-Acyl L-Proline Derivatives
The stereochemical integrity of N-acyl L-proline derivatives is paramount, as the biological activity of such compounds is often contingent on their specific three-dimensional structure. The synthesis of these molecules, including this compound, requires careful consideration of diastereoselective and enantioselective control to ensure the desired isomer is obtained. The inherent chirality of the L-proline starting material provides a foundation for stereocontrol, but the acylation step and subsequent modifications can introduce new stereocenters or influence the final conformation.
A primary method for the synthesis of N-acyl L-proline derivatives involves the acylation of L-proline. This can be achieved by reacting L-proline with an appropriate acylating agent, such as an acyl chloride or anhydride (B1165640). For instance, the synthesis of 1-[3-acetylthio-2(S)-methylpropanoyl]-L-proline, a structurally related compound, is accomplished by reacting L-proline with (R)-3-acetylthio-2-methyl propanoyl chloride. google.com This reaction is typically performed under controlled pH and temperature conditions to maintain the stereochemistry of both the L-proline and the acyl group. google.com
In the broader context of synthesizing substituted proline derivatives, various strategies are employed to control stereochemistry. These include the use of chiral auxiliaries, phase-transfer catalysis, and organocatalysis. nih.govnih.gov Chiral phase-transfer catalysis, for example, is a well-established method for the enantioselective alkylation of glycine imines to produce α-amino acid derivatives, which can be precursors to substituted prolines. nih.gov
Furthermore, the development of novel proline derivatives often relies on stereoselective reactions to introduce functionality at specific positions on the proline ring. nih.gov For example, 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for constructing the pyrrolidine (B122466) ring with a high degree of stereocontrol. nih.gov The use of chiral catalysts, such as BINAP/AgClO4 complexes, can facilitate enantioselective cycloadditions to yield quaternary polysubstituted prolines with high diastereoselectivity. nih.gov
The alkylation of proline enolates is another key strategy for introducing substituents. The diastereoselectivity of this process is influenced by the protecting groups on the nitrogen and the reaction conditions. nih.gov For example, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied to understand the factors controlling the stereochemical outcome. nih.gov
Recent advancements have also focused on cascade reactions to generate highly functionalized proline derivatives with excellent diastereoselectivity. A Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide, for instance, proceeds through a cascade of cycloaddition, rearrangement, and cyclization to afford a proline framework as a single diastereomer. nih.govmdpi.com
The following table summarizes various synthetic approaches for proline derivatives and the observed stereoselectivity:
| Synthetic Method | Substrates | Catalyst/Reagent | Stereoselectivity Outcome |
|---|---|---|---|
| Phase-Transfer Catalysis | Imine analogue of glycine | Chinchonidine-derived catalyst | 95:5 enantiomeric ratio nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and maleimides | Chiral (R)- or (S)-BINAP/AgClO4 complexes | High endo diastereoselectivities and good enantioselectivities nih.gov |
| [2+2]-Cycloaddition | Cyclic ketene and optically active imines | In situ generation | Complete stereoselectivity with excellent asymmetric induction nih.gov |
| Cascade Reaction | CF3-substituted allenynes and tosylazide | CuI | Excellent diastereoselectivity, single diastereomer isolated nih.govmdpi.com |
These methodologies highlight the diverse approaches available to control the stereochemical outcome during the synthesis of N-acyl L-proline derivatives and other substituted prolines. The choice of synthetic route depends on the desired substitution pattern and the required level of stereochemical purity.
Advanced Structural Elucidation Techniques for 1 3 Methylthiopropanoyl L Proline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 1-(3-methylthiopropanoyl)-L-proline, providing detailed information about the atomic framework and spatial arrangement of the molecule.
One-Dimensional NMR (¹H, ¹³C) Analysis
One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, offer fundamental insights into the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a proton-by-proton map of the molecule. For the L-proline moiety, characteristic signals are observed for the protons on the pyrrolidine (B122466) ring. researchgate.netresearchgate.netchemicalbook.com The α-proton (Hα) typically appears as a multiplet, while the β, γ, and δ protons present as complex multiplets due to their diastereotopic nature and coupling interactions. researchgate.netresearchgate.netchemicalbook.com In the 3-methylthiopropanoyl portion, a distinct singlet is observed for the methyl (S-CH₃) protons. The methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group appear as triplets, indicative of their coupling with neighboring methylene groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbons of the amide and carboxylic acid groups are readily identified by their characteristic downfield chemical shifts. rsc.orghmdb.cachemicalbook.com The carbon atoms of the pyrrolidine ring of L-proline exhibit distinct signals, with the α-carbon appearing at a specific chemical shift. rsc.orghmdb.cachemicalbook.combmrb.io The carbons of the 3-methylthiopropanoyl group, including the methyl carbon, and the two methylene carbons, are also clearly resolved. rsc.orghmdb.ca
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Core Moieties
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Proline | ||
| α-H | Multiplet researchgate.netresearchgate.netchemicalbook.com | α-C rsc.orghmdb.cachemicalbook.combmrb.io |
| β, γ, δ-H | Multiplets researchgate.netresearchgate.netchemicalbook.com | β, γ, δ-C rsc.orghmdb.cachemicalbook.combmrb.io |
| 3-Methylthiopropanoyl | ||
| S-CH₃ | Singlet | S-CH₃ |
| -S-CH₂- | Triplet | -S-CH₂- |
| -CH₂-C=O | Triplet | -CH₂-C=O |
| Carbonyls | ||
| Amide C=O | N/A | Amide C=O rsc.orghmdb.caresearchgate.net |
| Carboxylic Acid C=O | N/A | Carboxylic Acid C=O rsc.orghmdb.caresearchgate.net |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and through-space relationships within this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra would show correlations between the α-proton and the β-protons of the proline ring, and between the adjacent methylene protons of the 3-methylthiopropanoyl chain, confirming their connectivity. uni-bayreuth.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca This allows for the direct assignment of each proton signal to its corresponding carbon atom in the skeleton of the molecule. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the two main fragments of the molecule. For example, a key HMBC correlation would be observed between the methylene protons of the 3-methylthiopropanoyl group adjacent to the carbonyl and the amide carbonyl carbon, as well as the α-carbon of the proline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons, which is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help to elucidate the relative orientation of the 3-methylthiopropanoyl side chain with respect to the proline ring.
The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its substructural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₁₅NO₃S), the exact mass can be calculated and compared with the experimentally determined value, confirming the molecular formula with a high degree of confidence. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidating Substructural Information
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its substructural components. nih.govnih.gov
In the case of this compound, characteristic fragmentation pathways would include:
Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a common fragmentation for carboxylic acids.
Cleavage of the amide bond: This would result in the formation of ions corresponding to the protonated L-proline and the 3-methylthiopropanoyl acylium ion.
Fragmentation of the proline ring: The pyrrolidine ring can undergo characteristic ring-opening and fragmentation, leading to specific product ions. nih.gov
Fragmentation of the 3-methylthiopropanoyl side chain: Cleavage at various points along the side chain can also occur, providing further structural confirmation.
Interactive Data Table: Predicted Key MS/MS Fragments of this compound
| Fragment Description | Predicted m/z |
| [M+H]⁺ (Protonated Molecular Ion) | 218.08 |
| [M+H - H₂O]⁺ | 200.07 |
| [M+H - COOH]⁺ | 173.09 |
| [Proline+H]⁺ | 116.07 |
| [3-methylthiopropanoyl acylium ion]⁺ | 103.03 |
Note: The observed m/z values in an actual experiment may vary slightly depending on the instrument and conditions.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. sid.irchemicalbook.comresearchgate.netspectrabase.com
The IR spectrum of this compound would exhibit characteristic absorption bands for:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration. researchgate.net
C=O Stretch: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found in the range of 1630-1680 cm⁻¹. nih.govmdpi.com
N-H Bend: The N-H bending vibration of the secondary amide in the proline ring can contribute to the Amide II band, typically observed around 1510-1570 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond in the proline ring would appear in the fingerprint region. researchgate.net
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region. sid.ir
S-C Stretch: The stretching vibration of the sulfide (B99878) C-S bond is typically weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹.
The presence and position of these absorption bands provide strong evidence for the presence of the carboxylic acid, amide, and methylthio functional groups within the molecule. japsonline.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) researchgate.net |
| Carboxylic Acid | C=O Stretch | 1700-1725 nih.govmdpi.com |
| Amide | C=O Stretch (Amide I) | 1630-1680 nih.govmdpi.com |
| Amide | N-H Bend (Amide II) | 1510-1570 |
| Alkane | C-H Stretch | 2850-3000 sid.ir |
| Sulfide | C-S Stretch | 600-800 |
Chiral Analysis and Stereochemical Confirmation
Chiral analysis is fundamental to understanding the bioactivity and properties of this compound, as different stereoisomers can exhibit distinct biological effects. The confirmation of the L-proline configuration and the potential presence of its D-enantiomer requires specialized analytical approaches.
The determination of enantiomeric excess (e.e.) is crucial for quantifying the purity of a chiral compound. For N-acyl-L-proline derivatives, several methods can be employed.
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents is a powerful technique. Chiral lanthanide shift reagents can be used to form diastereomeric complexes with the enantiomers of a chiral compound, inducing chemical shift differences (Δδ) in the NMR spectrum that allow for the quantification of each enantiomer. For proline derivatives, prolinamide has been investigated as a chiral shift reagent for determining the enantiomeric excess of chiral carboxylic acids, forming 1:1 complexes with the guest molecules. nih.gov
Mass spectrometry-based methods also offer high sensitivity for determining enantiomeric excess. Techniques like kinetic resolution coupled with electrospray ionization-mass spectrometry (ESI-MS) can provide rapid and accurate quantification. While direct data on this compound is limited, studies on proline have shown that derivatization followed by differential ion mobility mass spectrometry can be used for accurate 'metal-ion free' chiral analysis. researchgate.net
Chromatographic techniques are the cornerstone for the separation and analysis of stereoisomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely adopted method for this purpose.
For the separation of proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. Columns like CHIRALPAK® and CHIRACEL® are frequently used. researchgate.netresearchgate.net The choice of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as ethanol (B145695) or isopropanol, along with an acidic modifier like trifluoroacetic acid (TFA), is critical for achieving optimal separation. researchgate.netimpactfactor.org The modifier helps to improve peak shape and resolution. impactfactor.org
In the context of captopril, a structurally related compound with two chiral centers, HPLC methods using chiral columns have been successfully developed to separate all four stereoisomers. researchgate.netactascientific.com These methods often employ normal-phase chromatography with mobile phases tailored to enhance the chiral recognition capabilities of the stationary phase. researchgate.net
Given that this compound lacks a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability. nih.gov Reagents such as NBD-Cl (4-chloro-7-nitrobenzofurazan) can be used to introduce a fluorescent tag, allowing for highly sensitive detection. researchgate.netimpactfactor.org An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
The following interactive table summarizes typical chromatographic conditions that could be adapted for the chiral separation of this compound based on methods developed for similar proline derivatives.
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK IA (250 x 4.6 mm, 5 µm) impactfactor.org | CHIRALCEL OD-H (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Hexane:Ethanol with 0.1% TFA researchgate.netimpactfactor.org | Methanol researchgate.net |
| Flow Rate | 0.6 mL/min impactfactor.org | 0.4 mL/min researchgate.net |
| Detection | UV at 464 nm (after derivatization with NBD-Cl) impactfactor.org | UV at 220 nm |
| Column Temp. | 40 °C impactfactor.org | Ambient |
These conditions provide a starting point for method development for the specific chiral analysis of this compound. Optimization of the mobile phase composition and temperature would be necessary to achieve baseline separation of the potential stereoisomers.
Conformational Analysis and Dynamics of 1 3 Methylthiopropanoyl L Proline
Investigation of the Pyrrolidine (B122466) Ring Conformation
| Pucker Type | Description | Key Torsion Angle (χ) Signatures | Influencing Factors |
|---|---|---|---|
| Cγ-exo (UP) | Cγ atom is displaced on the opposite side of the carboxyl group relative to the ring plane. | χ1 (-), χ2 (+), χ3 (-), χ4 (+) | Ring substituents, solvent polarity, n→π* interactions |
| Cγ-endo (DOWN) | Cγ atom is displaced on the same side as the carboxyl group relative to the ring plane. | χ1 (+), χ2 (-), χ3 (+), χ4 (-) | Ring substituents, solvent polarity, steric hindrance |
Analysis of the N-Acyl Peptide Bond Isomerism (cis/trans)
Unlike most other amino acids, the N-acyl bond preceding a proline residue has a relatively small energy difference between the cis and trans isomers. nih.gov This is due to the unique cyclic structure of proline, which reduces the steric clash that would typically destabilize the cis conformation in other amino acids. nih.govrsc.org As a result, both cis and trans conformers of 1-(3-methylthiopropanoyl)-L-proline can coexist in solution, with the equilibrium ratio being sensitive to various factors. nih.gov
The trans conformation (ω ≈ 180°) is generally favored, but the population of the cis isomer (ω ≈ 0°) can be significant. acs.org The equilibrium constant (Keq = [trans]/[cis]) is influenced by the nature of the N-acyl group, the solvent, pH, and temperature. nih.govrsc.orgodinity.com For example, in N-acetyl-L-proline, the trans isomer predominates in acidic conditions, while the cis isomer becomes more populated at high pH. odinity.com In nonpolar solvents like benzene, the trans form is highly favored. odinity.com The interconversion between the two isomers is a slow process on the NMR timescale, allowing for the distinct observation of signals for both forms. nih.gov The energy barrier for this isomerization in model peptides is typically around 20 kcal/mol. nih.gov
| Factor | Effect on Equilibrium (Keq = [trans]/[cis]) | Mechanism |
|---|---|---|
| Solvent Polarity | Polar solvents can stabilize the more polar cis isomer, shifting the equilibrium. In nonpolar solvents, the trans form is often favored. rsc.orgodinity.com | Dipole-dipole interactions and hydrogen bonding with the solvent. rsc.org |
| pH | At low pH (protonated carboxylate), the trans isomer is favored. At high pH (deprotonated carboxylate), the cis population increases. odinity.com | Electrostatic repulsion between the carboxylate and the acetyl oxygen in the trans form is reduced upon protonation. odinity.com |
| N-Acyl Substituent | Bulky substituents on the acyl group can sterically favor the trans conformation. researchgate.net | Steric hindrance between the substituent and the proline ring. |
| Temperature | Higher temperatures can favor the formation of the PPII helix (all-trans) in less polar solvents. rsc.org | Thermodynamic and entropic effects. |
Intramolecular Interactions and Their Influence on Conformation
The conformation of this compound is stabilized by a variety of weak, non-covalent intramolecular interactions. These include hydrogen bonds, steric effects, and hyperconjugative interactions. nih.govresearchgate.net In N-acetylated proline derivatives, an intramolecular hydrogen bond can form between the N-H proton (if present) and the carbonyl oxygen of the proline, which influences the stability of certain conformations. nih.govresearchgate.net
Computational Chemistry Approaches for Conformational Sampling and Energy Landscapes
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate information on the geometries and relative energies of different conformers. nih.govacs.orgnih.gov Studies on model compounds like N-acetyl-L-proline have shown that MP2 calculations, combined with implicit solvation models, can accurately reproduce experimentally observed conformer populations from NMR data. nih.govacs.org QM methods are essential for locating transition state geometries for both pyrrolidine ring interconversion and cis/trans isomerization, providing insights into the energy barriers of these processes which are often difficult to obtain experimentally. nih.govacs.org Ab initio calculations on proline diamide (B1670390) models have been used to explore the potential energy surfaces, confirming that even simple models can provide valuable insights into the conformational preferences of more complex proline derivatives. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to explore the conformational dynamics of molecules over time, providing a more complete picture of their flexibility and behavior in different environments. nih.govresearchgate.netuni-miskolc.hu By simulating the motion of atoms over nanoseconds or longer, MD can reveal the pathways of conformational transitions and the time scales on which they occur. nih.gov Force fields like Amber99sb are commonly used to model the interactions within the molecule and with the solvent. uni-miskolc.huuni-miskolc.hu MD simulations have been successfully applied to study the influence of proline and its derivatives on peptide structure, quantifying the formation of hydrogen bonds and the solvent accessible surface area. researchgate.netuni-miskolc.huuni-miskolc.hu For proline-containing peptides, MD simulations, sometimes enhanced with methods like metadynamics, can be used to calculate the free energy difference between the cis and trans states and to map the free energy landscape of the isomerization process. nih.gov
Analytical Methodologies for Detection and Quantification of 1 3 Methylthiopropanoyl L Proline
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation and assessment of the purity of 1-(3-methylthiopropanoyl)-L-proline. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play significant roles in its analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of proline and its derivatives. researchgate.netresearchgate.net Due to the lack of a strong chromophore in the proline structure, derivatization is often necessary to enable detection by UV or fluorescence detectors. impactfactor.orgresearchgate.net
One common derivatization agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the secondary amine of proline to form a fluorescent adduct detectable at specific excitation and emission wavelengths. nih.gov Another fluorescent derivatizing reagent, NBD-Cl, has been used, with the resulting derivative being detected at 464 nm. impactfactor.orgresearchgate.net Pre-column derivatization with reagents like Phenyl Isothiocyanate (PITC) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is also a common practice. google.com A method involving derivatization with benzoyl chloride under strong alkaline conditions has also been developed. google.comgoogle.com
Chiral HPLC is particularly important for separating enantiomers (D- and L-isomers) of proline and its derivatives. sigmaaldrich.com For instance, a CHIRALPAK AD-H column can be used for the chiral separation of derivatized proline analogs. rsc.org The choice of mobile phase, such as a mixture of n-hexane and isopropyl alcohol or ethanol (B145695) with a modifier like trifluoroacetic acid (TFA), is critical for achieving optimal separation. impactfactor.orgresearchgate.netrsc.org
Table 1: HPLC Methods for Proline and its Derivatives
| Analytical Method | Derivatization Reagent | Column Type | Detection Mode | Application | Reference |
|---|---|---|---|---|---|
| NP-HPLC | NBD-Cl | CHIRALPAK-IA | UV (464 nm) | Enantiomeric separation of D- and L-proline | researchgate.net |
| RP-HPLC | NBD-F | Reversed-phase C18 | Fluorescence | Analysis of proline in biological samples | nih.gov |
| Chiral HPLC | Benzoyl Chloride | CHIRALCEL OX-3R | UV (210 nm) | Detection of trace D-proline in L-proline | google.comgoogle.com |
| Chiral HPLC | - | CHIRALPAK AD-H | UV (254 nm) | Analysis of proline derivatives | rsc.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of proline, particularly after conversion into more volatile derivatives. sigmaaldrich.com This typically involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.comsigmaaldrich.com For example, methylation with methanolic HCl followed by acetylation with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride can be employed. sigmaaldrich.comsigmaaldrich.com
The use of different derivatizing agents can influence the volatility and chromatographic behavior of the derivatives. For instance, TFAA generally produces more volatile derivatives than acetic anhydride, leading to shorter analysis times. sigmaaldrich.com Chiral GC columns, such as those with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase (e.g., CHIRALDEX G-TA), are essential for the enantiomeric separation of D- and L-proline derivatives. sigmaaldrich.comsigmaaldrich.com
A method for the determination of free and total proline and hydroxyproline (B1673980) involves derivatization to their N-dimethylthiophosphoryl methyl esters, followed by GC with flame photometric detection. nih.gov
Coupling Chromatography with Mass Spectrometry (LC-MS, GC-MS) for Enhanced Specificity and Sensitivity
The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in specificity and sensitivity for the analysis of this compound and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) has been successfully employed for the quantification of proline in biological matrices like human serum. nih.govnih.gov These methods can be highly specific and may not require derivatization, simplifying sample preparation. nih.gov For example, a rapid and reliable LC-MS/MS method has been developed for the quantification of proline in human serum using a chiral column for separation and positive ionization electrospray for detection. nih.govnih.gov Two-dimensional LC-MS/MS systems have also been developed for the enantioselective determination of proline and its metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, especially for analyzing volatile derivatives of proline. nih.govacs.orgresearchgate.net The electron impact energy in GC-MS is typically set at 70 eV. acs.org Derivatization is often a prerequisite for GC-MS analysis of amino acids to improve their volatility and chromatographic properties. nih.gov For instance, a two-step derivatization involving methylation and subsequent reaction with pentafluoropropionic anhydride (PFPA) has been used for the GC-MS analysis of proline and hydroxyproline. nih.gov The resulting mass spectra provide detailed structural information, allowing for confident identification and quantification. nih.gov GC-MS has also been utilized to identify volatile compounds generated from the Maillard reaction involving proline. acs.orgresearchgate.net
Table 2: Mass Spectrometry Methods for Proline Analysis
| Technique | Ionization Mode | Key Features | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Positive Ionization Electrospray | High specificity and sensitivity without derivatization | Quantification of proline in human serum | nih.govnih.gov |
| GC-MS | Negative Chemical Ionization (NCI) | Analysis of volatile derivatives | Quantification of N-nitrosoproline in urine | nih.gov |
| GC-MS | Electron Impact (70 eV) | Identification of volatile Maillard reaction products | Characterization of flavor compounds | acs.org |
Spectrophotometric and Fluorometric Assays for Detection
Spectrophotometric and fluorometric assays offer alternative methods for the detection of proline and related structures, often relying on specific chemical reactions or the intrinsic fluorescent properties of derivatives.
A common spectrophotometric method for proline quantification involves its reaction with ninhydrin (B49086) under acidic conditions, which produces a characteristic colored product. frontiersin.orgnih.govuni-konstanz.de However, this method can be prone to interference from other amino acids and structurally related compounds. nih.govuni-konstanz.de
Fluorometric assays often provide higher sensitivity and specificity. sigmaaldrich.cn These assays typically involve the conversion of proline into an intermediate that then reacts with a fluorescent probe. sigmaaldrich.cnabcam.cn For example, one commercially available kit utilizes a probe that, upon reaction, generates a strong fluorometric signal with an excitation wavelength of 535 nm and an emission wavelength of 587 nm. sigmaaldrich.cnabcam.cn Such methods can detect proline concentrations as low as 5 pmol per well. sigmaaldrich.cnabcam.cn Another approach involves the use of supramolecular fluorescent sensors, such as mono-phosphonate calix sigmaaldrich.compyrrole cavitands, which can bind to L-proline and produce a detectable change in fluorescence. rsc.org
Enzymatic Assays for Proline and Related Structures
Enzymatic assays provide a highly specific and sensitive means of quantifying L-proline and can overcome the limitations of traditional chemical methods. frontiersin.orgnih.govuni-konstanz.de These assays leverage the specific catalytic activity of enzymes involved in proline metabolism.
One such assay utilizes the reverse reaction of Δ1-pyrroline-5-carboxylate reductase (P5CR). frontiersin.orgnih.govuni-konstanz.denih.gov At an alkaline pH, P5CR catalyzes the oxidation of L-proline, leading to the reduction of NAD(P)+ to NAD(P)H, which can be monitored spectrophotometrically. frontiersin.orgnih.govnih.gov This method has been shown to be highly specific for L-proline, with no cross-reactivity observed with D-proline or hydroxyproline. frontiersin.orgnih.gov The sensitivity of this enzymatic assay can be three times higher than the ninhydrin method when considering the proline concentration in the sample. frontiersin.orgnih.gov
Another enzymatic assay involves the enzyme proline dehydrogenase (ProDH), which oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C). frontiersin.org However, the purification of ProDH can be challenging. frontiersin.org Commercially available kits also utilize enzymatic reactions for proline quantification. weebly.com For instance, the P5CS activity assay measures the rate of NADPH consumption at 340 nm. weebly.com
Development and Validation of Robust Analytical Methods for Research Applications
The development and validation of robust analytical methods are paramount to ensure the accuracy, precision, and reliability of data in research settings. impactfactor.orgnih.gov Validation according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a critical step. researchgate.net
Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LoD), and limit of quantification (LoQ). impactfactor.org For instance, in the development of an HPLC method for proline enantiomers, the linearity was confirmed with regression coefficients of 0.999 for both D- and L-proline. researchgate.net The precision of the method is typically assessed by determining the relative standard deviation (RSD) of multiple measurements. impactfactor.org
For LC-MS/MS methods, validation also includes assessing matrix effects and extraction recovery. nih.govnih.gov A study validating an LC-MS/MS method for proline in human serum demonstrated intra- and inter-day accuracy and precision of less than 10%, with an extraction recovery of 99.17%. nih.govnih.gov The use of stable isotope-labeled internal standards, such as L-proline-13C5,15N, is crucial for accurate quantification in complex biological matrices. nih.govnih.gov
The development of these robust and validated analytical methods is essential for advancing research on this compound and its role in various biological systems.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Proline |
| L-proline |
| D-proline |
| Hydroxyproline |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| NBD-Cl |
| Phenyl Isothiocyanate (PITC) |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Benzoyl chloride |
| Trifluoroacetic acid (TFA) |
| Trifluoroacetic anhydride (TFAA) |
| Acetic anhydride |
| N-dimethylthiophosphoryl methyl ester |
| Pentafluoropropionic anhydride (PFPA) |
| Ninhydrin |
| Δ1-pyrroline-5-carboxylate (P5C) |
| NAD(P)+ |
| NAD(P)H |
Enzymatic and Metabolic Interactions of 1 3 Methylthiopropanoyl L Proline
Potential Interactions with Proline Metabolic Enzymes
There is no available information regarding the potential interactions of 1-(3-methylthiopropanoyl)-L-proline with key enzymes involved in proline metabolism.
Proline Dehydrogenases (PRODH/POX)
No studies have been found that investigate whether this compound acts as a substrate or inhibitor of proline dehydrogenases (PRODH), also known as proline oxidase (POX). These mitochondrial enzymes are critical for the first step of proline catabolism, converting proline to Δ¹-pyrroline-5-carboxylate (P5C).
Pyrroline-5-carboxylate Reductases (PYCRs)
The interaction between this compound and pyrroline-5-carboxylate reductases (PYCRs) has not been described in the scientific literature. PYCRs are responsible for the final step in proline biosynthesis, catalyzing the reduction of P5C to L-proline.
Other Enzymes Involved in Proline Biosynthesis and Catabolism
No data exists on the effect of this compound on other enzymes integral to the proline metabolic pathway, such as ornithine aminotransferase (OAT) or Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH).
Substrate Specificity and Inhibition Studies (in vitro enzymatic assays)
Detailed in vitro enzymatic assays to determine the substrate specificity of proline-related enzymes for this compound or to assess its potential inhibitory activity have not been reported. Consequently, no data tables on this topic can be generated.
Investigation of Metabolic Fate in Model Biological Systems (in vitro)
There are no published studies that trace the metabolic fate of this compound in any in vitro model biological systems. It is therefore unknown whether this compound is metabolized, and if so, what the resulting products would be.
Implications for Cellular Redox Homeostasis and Energy Metabolism (mechanistic studies in vitro)
Mechanistic in vitro studies to explore the implications of this compound for cellular redox balance and energy metabolism are not available. The influence of this compound on processes such as reactive oxygen species (ROS) production, antioxidant defenses, or cellular ATP levels remains uninvestigated.
In Vitro Biological Activities and Molecular Mechanism Investigations of 1 3 Methylthiopropanoyl L Proline
Assessment of Anti-Stress and Osmoprotective Mechanisms in Cellular Models (in vitro)
L-proline is a well-documented osmoprotectant, accumulating in cells in response to environmental stresses like drought, salinity, and extreme temperatures. nih.govmdpi.com This accumulation helps maintain cellular turgor and protects cellular structures. nih.govmdpi.com Proline's mechanism of action involves stabilizing proteins and membranes, as well as scavenging reactive oxygen species (ROS). nih.govnih.gov It is proposed that proline can act as a chemical chaperone, preventing protein aggregation under stress conditions. nih.gov Given that 1-(3-methylthiopropanoyl)-L-proline is a derivative of L-proline, it is plausible that it retains or modifies these anti-stress and osmoprotective properties. The methylthiopropanoyl group may influence its cellular uptake, stability, or interaction with cellular components, potentially enhancing or altering its protective effects.
Modulatory Effects on Cell Signaling Pathways (in vitro)
L-proline and its metabolism have been shown to influence various signaling pathways. nih.gov It can modulate pathways related to stress response, cell survival, and apoptosis. nih.gov
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. Proline metabolism has been linked to the mTOR pathway. nih.gov Specifically, the enzyme proline dehydrogenase (PRODH), which catabolizes proline, can be regulated by mTOR signaling. nih.gov Inhibition of mTOR can lead to an upregulation of PRODH activity. nih.gov Therefore, it is conceivable that this compound could indirectly influence mTOR signaling by affecting intracellular proline levels or by directly interacting with components of the pathway, although direct evidence for this is currently lacking.
Cells have sophisticated mechanisms to respond to amino acid availability. L-proline can modulate the amino acid stress response (AAR). researchgate.net For example, the loading of proline onto its tRNA can inactivate the GCN2 kinase, a key sensor of amino acid deprivation, thereby suppressing the AAR. researchgate.net The structural modification in this compound could potentially alter its recognition by the cellular machinery involved in amino acid sensing, thereby modulating the AAR in a unique manner compared to unmodified proline.
Exploration of Enzyme Inhibitory Activities (in vitro, e.g., peptidases, other enzymes targeted by proline derivatives)
Proline and its derivatives are known to act as inhibitors of various enzymes. The rigid ring structure of proline makes it a useful scaffold for designing enzyme inhibitors. For instance, the N-terminal proline of macrophage migration inhibitory factor (MIF) is crucial for its catalytic activity, and modifications to this proline can inhibit the enzyme. nih.gov Proline derivatives have been explored as inhibitors for a range of enzymes, including peptidases. Given its structure, this compound could potentially exhibit inhibitory activity against specific peptidases or other enzymes that recognize proline-containing substrates. The thioether group in the methylthiopropanoyl moiety could also play a role in interacting with enzyme active sites.
Interaction with Specific Biological Targets (e.g., receptors, transporters in vitro)
L-proline is taken up by cells via specific amino acid transporters. nih.gov Derivatives of proline have been designed to target these transporters, for example, in the development of antiparasitic drugs. nih.gov It is highly probable that this compound would interact with proline transporters to enter cells. The nature and affinity of this interaction would depend on how the methylthiopropanoyl group affects the molecule's fit into the transporter's binding site. Furthermore, proline itself can act as a signaling molecule, potentially interacting with specific receptors, although this is a less explored area.
Role in Protein Structure Modulation and Folding (in vitro biophysical studies)
L-proline is known to act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation. nih.gov It can stabilize protein structures and is used in biotechnology for this purpose. nih.gov The presence of the methylthiopropanoyl group could influence the chaperoning activity of the proline moiety. Biophysical studies would be necessary to determine how this compound affects protein stability, folding kinetics, and aggregation propensity compared to L-proline. The additional hydrophobicity and flexibility of the side chain could modulate its interactions with unfolded or misfolded proteins.
Computational and Theoretical Studies on 1 3 Methylthiopropanoyl L Proline
Molecular Docking and Ligand-Protein Interaction Predictions
There are no specific molecular docking studies available in the reviewed scientific literature for 1-(3-methylthiopropanoyl)-L-proline. Such studies would typically involve the use of computational software to predict how this compound interacts with the active site of a target protein, such as the angiotensin-converting enzyme (ACE). The analysis would provide information on binding energy and the specific amino acid residues involved in the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound have been identified in the available literature. A QSAR study for this compound would require a dataset of structurally related molecules with corresponding biological activity data to derive a predictive model.
Prediction of Metabolic Pathways and Products
There is no information available from in silico predictions regarding the metabolic pathways and potential metabolic products of this compound. Such a study would typically use software to predict how the compound is metabolized by enzymes in the body.
In Silico Design of Novel Derivatives
No research has been published on the in silico design of novel derivatives based on the scaffold of this compound. This type of study would use the existing structure as a starting point to computationally design new molecules with potentially improved properties.
Future Research Directions and Potential Applications in Chemical Biology
Elucidation of Novel Biological Roles and Mechanistic Insights
L-proline itself is not merely a component of proteins but an active participant in a multitude of cellular processes. nih.govnih.gov It plays roles in protein folding, acts as an osmoprotectant, and is involved in cellular signaling and metabolism. nih.govnih.gov The addition of the 3-methylthiopropanoyl group to the proline scaffold introduces a lipophilic and metabolically interesting moiety that could significantly alter its biological activity, presenting an opportunity to discover novel functions.
Future research should focus on screening 1-(3-methylthiopropanoyl)-L-proline against a wide array of biological targets. Given the prevalence of proline-rich motifs in protein-protein interactions, this compound could act as a competitive inhibitor of such interactions. The methylthio- group may also allow it to interact with unique enzymatic pockets or cellular receptors not recognized by native L-proline. Mechanistic studies would involve detailed enzymatic assays and structural biology approaches to understand how it binds to its targets and elicits a biological response.
Development of Advanced Synthetic Routes for Analogues with Tuned Properties
The development of a library of analogues based on the this compound scaffold is a critical step in optimizing its properties for specific applications. Advanced synthetic strategies will be required to generate chemical diversity. Drawing inspiration from established methods for creating L-proline analogues, researchers can explore various modifications. nih.govrsc.orgrsc.orgarkat-usa.org
Key areas for synthetic modification include:
Modification of the Proline Ring: Introducing substituents on the pyrrolidine (B122466) ring can alter the conformational constraints of the molecule, potentially leading to enhanced binding affinity or selectivity for a target.
Alteration of the Acyl Group: The 3-methylthiopropanoyl group can be systematically modified. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group could be replaced with larger alkyl or aryl groups to probe the steric and electronic requirements of its binding partners.
Stereochemical Variations: The synthesis of different stereoisomers of this compound will be crucial in determining the stereochemical requirements for its biological activity.
The table below outlines potential synthetic modifications and their intended effects on the properties of the resulting analogues.
Table 1: Potential Synthetic Modifications of this compound and Their Desired Outcomes
| Modification Site | Proposed Chemical Change | Desired Outcome |
| Proline Ring | Introduction of fluorine or hydroxyl groups | Enhanced binding affinity, altered cell permeability |
| Acyl Chain | Variation of chain length and branching | Optimization of lipophilicity and pharmacokinetic properties |
| Thioether Group | Oxidation to sulfoxide or sulfone | Increased polarity, potential for new hydrogen bonding |
| Thioether Group | Replacement of sulfur with selenium | Introduction of a redox-active center |
Integration with Multi-Omics Approaches in Model Systems (in vitro)
To gain a comprehensive understanding of the cellular effects of this compound, its integration with multi-omics approaches in in vitro model systems will be indispensable. nih.govnih.gov By treating cultured cells with this compound and analyzing the global changes in proteins (proteomics), metabolites (metabolomics), and transcripts (transcriptomics), researchers can generate unbiased hypotheses about its mechanism of action and identify potential off-target effects.
A hypothetical workflow for a multi-omics study could involve:
Cell Culture and Treatment: Exposing a relevant cell line (e.g., a cancer cell line or a primary cell culture) to varying concentrations of this compound.
Sample Collection and Preparation: Harvesting cells at different time points and preparing lysates for proteomic, metabolomic, and transcriptomic analysis.
Data Acquisition: Utilizing high-resolution mass spectrometry for proteomics and metabolomics, and next-generation sequencing for transcriptomics.
Bioinformatic Analysis: Integrating the different omics datasets to identify perturbed biological pathways and build a network model of the compound's cellular effects.
This approach can reveal subtle changes in cellular metabolism, signaling cascades, and gene expression that would be missed by traditional targeted assays.
Design of Probes for Specific Biological Pathways and Target Identification
A key challenge in chemical biology is the identification of the direct molecular targets of a small molecule. To address this for this compound, chemical probes can be designed and synthesized. nih.gov These probes are analogues of the parent compound that contain a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for visualization.
The design of a chemical probe based on this compound would involve:
Identifying a suitable attachment point: A linker arm would need to be attached to the molecule at a position that does not disrupt its biological activity.
Choosing an appropriate reporter tag: The choice of tag will depend on the intended application (e.g., biotin for pull-down experiments followed by mass spectrometry, or a fluorophore for cellular imaging).
Synthesizing and validating the probe: The synthesized probe must be tested to ensure that it retains the biological activity of the parent compound.
Once a validated probe is available, it can be used in a variety of experiments to identify its binding partners in complex biological samples, thereby elucidating its mechanism of action and potentially uncovering new drug targets. nih.gov
Q & A
Q. What are the foundational synthetic pathways for 1-(3-methylthiopropanoyl)-L-proline?
The compound can be synthesized via acylation of L-proline with 3-methylthiopropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-acylation, deprotection of functional groups (e.g., thioesters) may require hydrolysis with trifluoroacetic acid, followed by diastereomer separation via recrystallization or chiral chromatography . Key steps include:
- Reaction control : Monitor reaction progress using TLC or HPLC.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : Assign peaks for the proline ring (δ 1.8–2.5 ppm for CH groups) and the 3-methylthiopropanoyl moiety (δ 2.8–3.2 ppm for SCH) .
- X-ray crystallography : Resolve stereochemistry (e.g., proline’s L-configuration) by growing single crystals in ethanol/water mixtures .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]: calculated from CHNOS).
Q. What safety precautions are essential when handling this compound?
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood).
- Waste disposal : Neutralize acidic byproducts before disposal per institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for kinetic control.
- Temperature : Lower temperatures (0–5°C) may reduce racemization during proline activation .
Q. What strategies resolve diastereomeric impurities in the final product?
- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases .
- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate desired diastereomer .
- Dynamic resolution : Employ enzymatic catalysts (e.g., lipases) for selective hydrolysis of undesired isomers .
Q. How can biological activity assays be designed to evaluate ACE inhibition potential?
- Enzyme kinetics : Use recombinant human ACE in vitro assays, measuring hydrolysis of hippuryl-histidyl-leucine (HHL) substrate .
- IC determination : Compare inhibition potency to captopril (positive control) via dose-response curves .
- Molecular docking : Model interactions with ACE’s zinc-binding domain using software like AutoDock Vina .
Q. How should contradictory bioactivity data be addressed in preclinical studies?
- Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., buffer pH, enzyme lot) .
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., cell line differences) .
- Mechanistic studies : Use surface plasmon resonance (SPR) to confirm direct binding to ACE .
Methodological Tables
Q. Table 1: Comparison of Analytical Techniques
Q. Table 2: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Minimizes racemization | |
| Solvent | Anhydrous DCM | Enhances acylation efficiency | |
| Catalyst | Triethylamine (2 eq.) | Neutralizes HCl byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
